

Certificate of analysis for 1,2-Dipalmitoyl-3-decanoyl-rac-glycerol standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,2-Dipalmitoyl-3-decanoyl-rac-glycerol
Cat. No.:	B3026094

[Get Quote](#)

A Comparative Guide to Triglyceride Standards for Analytical Research

An Objective Comparison of **1,2-Dipalmitoyl-3-decanoyl-rac-glycerol** and Alternative Standards for Researchers, Scientists, and Drug Development Professionals.

In the precise world of analytical research and drug development, the quality and characterization of chemical standards are paramount. This guide provides a comparative analysis of **1,2-Dipalmitoyl-3-decanoyl-rac-glycerol**, a specific triglyceride, against other commonly used triglyceride standards. The objective is to furnish researchers with the necessary data to make informed decisions when selecting standards for chromatography, mass spectrometry, and other analytical applications.

Quantitative Data Comparison of Triglyceride Standards

The selection of an appropriate analytical standard is contingent on its physical and chemical properties. Below is a summary of the key specifications for **1,2-Dipalmitoyl-3-decanoyl-rac-glycerol** and two alternative, structurally related triglyceride standards. The data has been compiled from publicly available information from various suppliers.

Feature	1,2-Dipalmitoyl-3-decanoyl-rac-glycerol	1,2-Dipalmitoyl-3-stearoyl-rac-glycerol	1,2-Dioctanoyl-3-decanoyl-rac-glycerol
CAS Number	93378-78-0[1]	2177-98-2[2][3]	69095-45-0[4][5]
Molecular Formula	C45H86O6[1]	C53H102O6[2][3]	C29H54O6[4][5]
Formula Weight	723.2 g/mol [1]	835.4 g/mol [2][3]	498.7 g/mol [5]
Purity	>98%[1]	>98%[3]	≥95%[5] or 99.0%[4]
Physical Form	Solid[1]	Solid[3]	Oil or Solution in Chloroform[4][5]
Storage Temperature	-20°C[1]	-20°C[3]	-20°C[4][5]
Solubility	Chloroform (10 mg/ml)[1]	DMF (10 mg/ml)[3]	Chloroform, DMF, DMSO, Ethanol[5]
Synonyms	TG(16:0/16:0/10:0)[1]	TG(16:0/16:0/18:0)[2][3]	TG(8:0/8:0/10:0)[5]

Experimental Protocols

The utility of a triglyceride standard is demonstrated through its application in established analytical methods. Below are detailed methodologies for the analysis of triglycerides using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: HPLC-ELSD for Intact Triglyceride Analysis

This method is suitable for the separation and quantification of intact triglycerides.

- Standard Preparation:
 - Accurately weigh the triglyceride standard.
 - Dissolve in an appropriate solvent (e.g., chloroform or a mixture of acetonitrile/acetone) to a final concentration of 1 mg/mL.

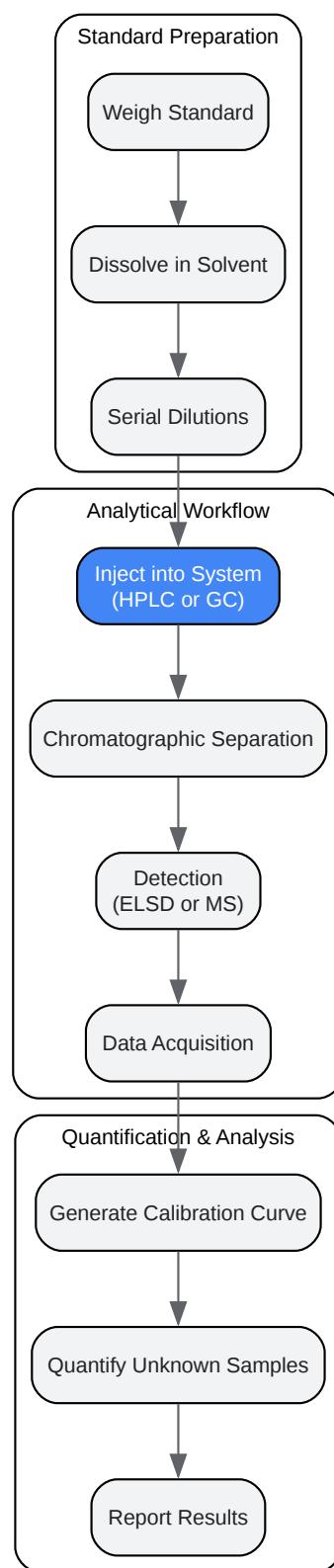
- Perform serial dilutions to prepare a calibration curve (e.g., 0.05 to 1.0 mg/mL).
- Chromatographic Conditions:
 - HPLC System: A high-performance liquid chromatograph equipped with a gradient pump, autosampler, and column oven.
 - Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
 - Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile and acetone can effectively separate triglycerides.
 - Flow Rate: A typical flow rate is 1.0 mL/min.
 - Column Temperature: Maintained at a constant temperature, for instance, 30°C.
 - Injection Volume: 10-20 µL.
- ELSD Detector Settings:
 - Nebulizer Temperature: 30-40°C.
 - Evaporator Temperature: 40-60°C.
 - Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.
- Data Analysis:
 - Identify the triglyceride peak based on its retention time compared to the standard.
 - Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.
 - Quantify the triglyceride in unknown samples by interpolating their peak areas on the calibration curve.

Protocol 2: GC-MS for Fatty Acid Profile Analysis

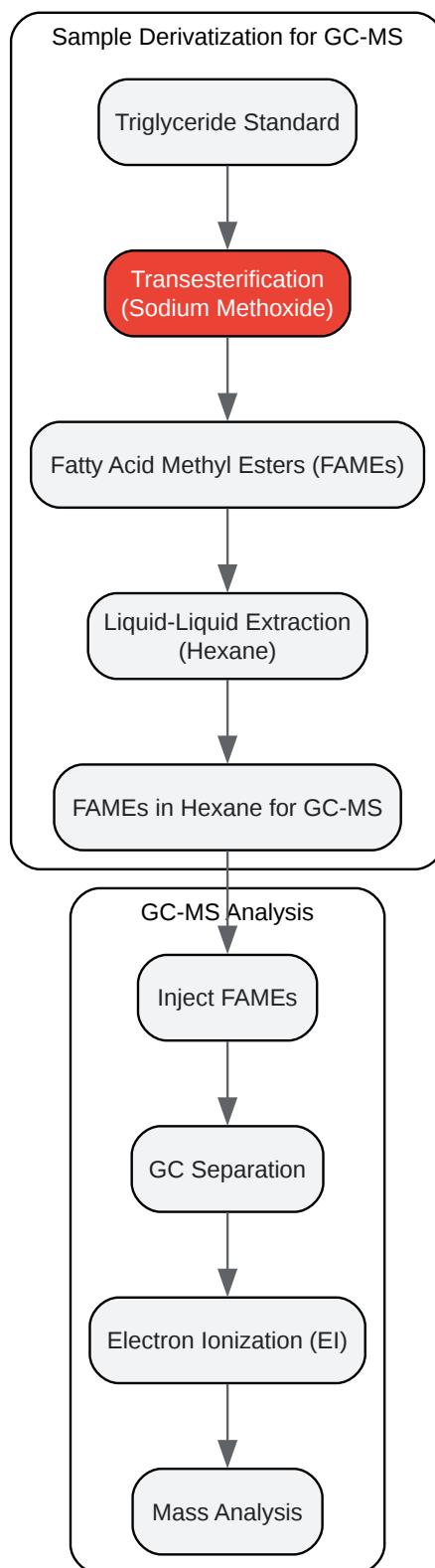
This protocol is used to determine the fatty acid composition of the triglyceride standard after derivatization.

- Sample Preparation (Transesterification):

- Accurately weigh the triglyceride standard (approximately 10 mg).
- Add 2 mL of a 0.5 M solution of sodium methoxide in methanol.
- Heat the mixture in a sealed vial at 50-60°C for 10-15 minutes, with occasional vortexing.
This converts the fatty acids into fatty acid methyl esters (FAMEs).
- After cooling, add 2 mL of a saturated NaCl solution and 2 mL of hexane.
- Vortex thoroughly and centrifuge to separate the layers.
- Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.


- GC-MS Conditions:

- GC System: A gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.
- Column: A capillary column suitable for FAMEs analysis (e.g., a fused-silica capillary column with a polar stationary phase like biscyanopropyl polysiloxane, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3-5°C/min, and hold for 10 minutes.
- MS Detector:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.


- Mass Range: Scan from m/z 50 to 500.
- Ion Source Temperature: 230°C.
- Data Analysis:
 - Identify the FAMEs by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards.
 - The relative percentage of each fatty acid can be calculated based on the peak area of the corresponding FAME.

Mandatory Visualizations

To further elucidate the experimental processes, the following diagrams illustrate the logical workflow for utilizing a triglyceride standard in a typical analytical setting.

[Click to download full resolution via product page](#)

Caption: Workflow for Triglyceride Quantification.

[Click to download full resolution via product page](#)

Caption: Fatty Acid Profiling Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Dipalmitoyl-3-Decanoyl-rac-glycerol | CAS 93378-78-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1,2-Dipalmitoyl-3-Stearoyl-rac-glycerol | CAS 2177-98-2 | Cayman Chemical | Biomol.com [biomol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Certificate of analysis for 1,2-Dipalmitoyl-3-decanoyl-rac-glycerol standards]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3026094#certificate-of-analysis-for-1-2-dipalmitoyl-3-decanoyl-rac-glycerol-standards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com